

Onilcamotide: A Technical Analysis of a RhoC-Targeted Cancer Vaccine

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Compound of Interest

Compound Name: Onilcamotide

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Executive Summary

Onilcamotide (formerly RV001) is a peptide-based cancer vaccine designed to elicit a T-cell mediated immune response against RhoC (Ras homolog family member C), a small GTPase implicated in cancer cell motility, invasion, and metastasis. Overexpression of RhoC is a hallmark of various aggressive cancers and correlates with poor prognosis. This technical guide provides an in-depth analysis of **Onilcamotide**, its molecular target RhoC, the preclinical rationale for its development, and the immunological responses observed in clinical trials. While the Phase IIb clinical trial (BRaVac) for **Onilcamotide** in prostate cancer did not meet its primary endpoint, the immunological data from earlier studies offer valuable insights into the potential of targeting RhoC in cancer immunotherapy. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

The Role of RhoC in Cancer Progression

RhoC is a member of the Rho family of small GTPases that act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. This activation cycle is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). In its active state, RhoC interacts with downstream effectors to regulate the actin cytoskeleton, cell adhesion, and cell motility.^[1]

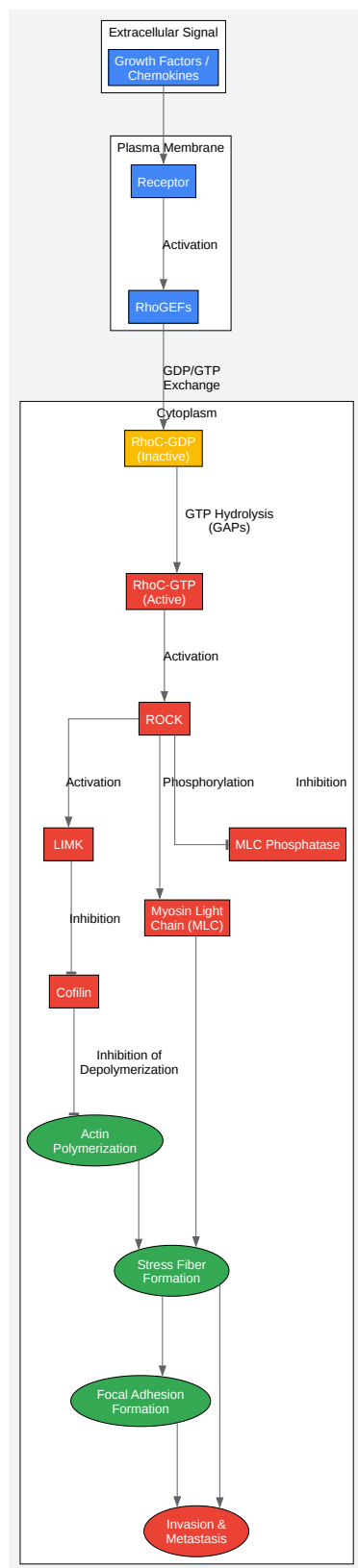
Numerous studies have demonstrated the overexpression of RhoC in a wide range of human cancers, including breast, prostate, lung, pancreatic, and colon cancer. This overexpression is strongly associated with tumor progression, metastasis, and reduced patient survival. Unlike other oncogenes, mutations in the RHOC gene itself are rare; its pathological effects are primarily driven by increased expression levels.

RhoC Signaling Pathway

Activated RhoC initiates a signaling cascade that promotes cancer cell invasion and migration. A key downstream effector of RhoC is the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and activates various substrates, leading to:

- **Increased actomyosin contractility:** This generates the physical force required for cell movement.
- **Focal adhesion formation:** These structures anchor the cell to the extracellular matrix (ECM) and provide traction for migration.
- **Stress fiber formation:** Bundles of actin and myosin filaments that contribute to cell tension and motility.
- **Regulation of matrix metalloproteinases (MMPs):** Enzymes that degrade the ECM, allowing cancer cells to invade surrounding tissues.

The aberrant activation of this pathway is a critical driver of the metastatic cascade.



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Figure 1: Simplified RhoC Signaling Pathway.

Onilcamotide (RV001): A RhoC-Targeted Immunotherapy

Onilcamotide is a synthetic long peptide (SLP) vaccine consisting of a 20-amino acid sequence derived from the C-terminus of the human RhoC protein.[2] The rationale behind this approach is to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress RhoC.

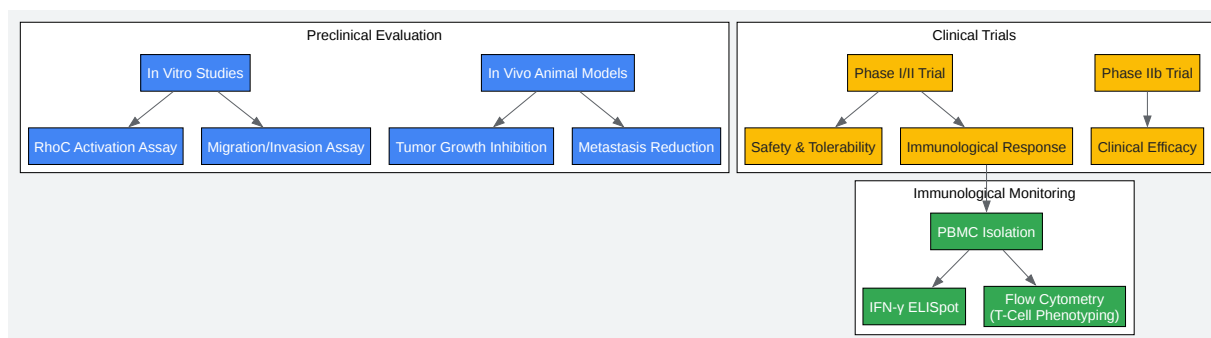
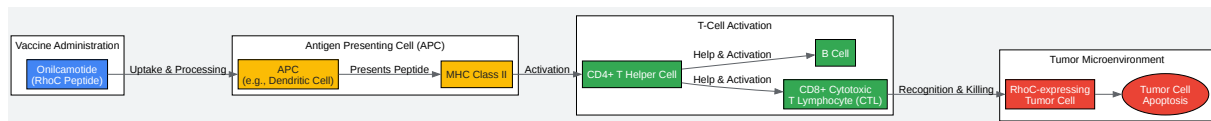
Mechanism of Action

Onilcamotide is administered subcutaneously and is designed to be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs).[3] Inside the APCs, the long peptide is processed into smaller fragments that are then presented on the cell surface by Major Histocompatibility Complex (MHC) class II molecules. These MHC-peptide complexes can then be recognized by CD4+ T helper cells.

Activation of CD4+ T helper cells is a critical step in initiating a robust and durable anti-tumor immune response. These activated T helper cells can:

- Provide "help" to CD8+ cytotoxic T lymphocytes (CTLs): This help is crucial for the activation and expansion of CTLs, which are the primary immune cells responsible for directly killing cancer cells.
- Activate other immune cells: Such as B cells to produce antibodies and macrophages to enhance their tumor-killing capabilities.
- Secrete pro-inflammatory cytokines: Such as interferon-gamma (IFN- γ), which can have direct anti-tumor effects and further orchestrate the immune response.

Preclinical findings suggest that RhoC is co-located with MHC-II receptors on the surface of many cancer cells, which could make them direct targets for CD4+ T cell-mediated killing.[3][4]



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